Methyl 2-(anilinocarbonyl)hydrazinecarboxylate

Description

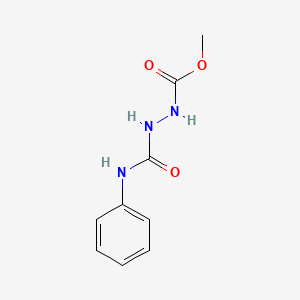

Methyl 2-(anilinocarbonyl)hydrazinecarboxylate is a hydrazine-derived compound featuring a methyl ester group, a hydrazine backbone, and an anilinocarbonyl substituent.

Properties

IUPAC Name |

methyl N-(phenylcarbamoylamino)carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3O3/c1-15-9(14)12-11-8(13)10-7-5-3-2-4-6-7/h2-6H,1H3,(H,12,14)(H2,10,11,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQDPVSYDROXQNM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)NNC(=O)NC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Methyl 2-(anilinocarbonyl)hydrazinecarboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, synthesizing findings from various studies and highlighting key data, case studies, and research outcomes.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

- Chemical Formula : CHNO

- CAS Number : 35661-51-9

- Molecular Weight : 224.23 g/mol

This compound contains a hydrazine moiety, which is known for its diverse biological activities, including antitumor and antimicrobial properties.

Biological Activity Overview

The biological activities of this compound have been investigated in various contexts. The following sections summarize key findings related to its pharmacological effects.

Antitumor Activity

Recent studies have demonstrated that derivatives of hydrazine compounds exhibit significant antitumor activity. For instance, compounds similar to this compound have shown cytotoxicity against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

- Case Study : In vitro testing on human cancer cell lines revealed IC50 values ranging from 5 to 15 µM for derivatives with structural similarities to this compound. These values indicate a promising potential for further development as anticancer agents .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Research indicates that hydrazone derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria.

- Research Findings : A study reported that this compound exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) below 100 µg/mL .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of this compound. Modifications to the hydrazine core or the aniline substituent can significantly impact its biological activity.

| Modification | Effect on Activity |

|---|---|

| Methyl group on aniline | Increased cytotoxicity against cancer cells |

| Halogen substitutions | Enhanced antimicrobial properties |

Synthesis and Derivatives

The synthesis of this compound typically involves the reaction between an appropriate aniline derivative and a carbonyl hydrazine precursor. The following synthetic route is commonly employed:

- Reagents : Aniline derivative, methyl hydrazinecarboxylate.

- Conditions : Reaction in a suitable solvent (e.g., ethanol) under reflux conditions.

- Yield : Typically yields around 70-85% depending on reaction conditions.

Scientific Research Applications

Organic Synthesis

Methyl 2-(anilinocarbonyl)hydrazinecarboxylate serves as a versatile building block in organic chemistry. Its structure allows it to participate in various chemical reactions, including:

- Formation of Pyrazole Derivatives : The compound can react with α,β-unsaturated carbonyl compounds to yield pyrazole derivatives, which are valuable in pharmaceuticals and agrochemicals .

- Synthesis of Hydrazones and Thiosemicarbazones : It can be utilized to synthesize hydrazones and thiosemicarbazones, which are important intermediates in the development of bioactive compounds .

Medicinal Chemistry

The biological activity of this compound derivatives has been explored in several studies:

- Antimicrobial Activity : Compounds derived from this compound have shown promising antimicrobial properties against various bacterial strains. For instance, derivatives have been tested against methicillin-resistant Staphylococcus aureus, demonstrating significant inhibitory effects .

- Anticancer Activity : Research indicates that some derivatives exhibit cytotoxic effects against cancer cell lines. The mechanism often involves the induction of apoptosis or cell cycle arrest, making these compounds potential candidates for cancer therapy .

Case Study 1: Synthesis and Biological Evaluation

A study conducted by researchers synthesized a series of this compound derivatives and evaluated their biological activities. The results indicated that specific modifications to the aniline moiety significantly enhanced antimicrobial activity, with minimum inhibitory concentrations (MICs) as low as 1.95 µg/mL against certain bacterial strains .

| Compound | Structure | MIC (µg/mL) | Activity |

|---|---|---|---|

| A | Structure A | 1.95 | Antimicrobial |

| B | Structure B | 15.62 | Antimicrobial |

| C | Structure C | 3.91 | Anticancer |

Case Study 2: Development of Antidiabetic Agents

Another investigation focused on the design of α-glucosidase inhibitors based on this compound derivatives. The synthesized compounds were evaluated for their inhibitory potential against α-glucosidase, a key enzyme in carbohydrate metabolism related to type 2 diabetes mellitus. The results showed promising IC50 values ranging from 26.0 µM to 459.8 µM, indicating effective inhibition compared to standard drugs .

Comparison with Similar Compounds

Substituent Variations and Structural Features

The target compound’s anilinocarbonyl group distinguishes it from related hydrazinecarboxylates. Key structural analogs include:

| Compound Name | Substituent Features | Key Structural Differences |

|---|---|---|

| Methyl 2-(3-nitrophenyl)hydrazinecarboxylate | Nitro group at aryl position | Enhanced electron-withdrawing effects |

| (E)-Methyl 2-[4-(dimethylamino)benzylidene]hydrazinecarboxylate | Dimethylamino group at para position | Electron-donating group; planar E-configuration |

| Methyl 2-(2-hydroxybenzylidene)hydrazinecarboxylate | Hydroxybenzylidene moiety | Intramolecular hydrogen bonding; fluorescence |

| (Z)-Methyl 2-(1-amino-2-chloroethylidene)hydrazinecarboxylate | Chloroethylidene group | Steric and electronic effects from Cl atom |

Key Observations :

Physicochemical Properties

Data from synthesized analogs reveal trends in melting points, solubility, and spectral characteristics:

| Compound Name | Melting Point (°C) | Solubility (Protic vs. Aprotic Solvents) | Notable Spectral Peaks (1H-NMR) |

|---|---|---|---|

| Methyl hydrazinecarbodithioates (IIa–IIl) | 120–160 | Soluble in methanol, DMSO | δ 8.2–8.5 (aromatic H), δ 3.8 (CH3O) |

| (E)-Methyl 2-[4-(dimethylamino)benzylidene]hydrazinecarboxylate | 179–181 | Insoluble in hexane; soluble in ethanol | δ 7.6 (aromatic H), δ 3.1 (N(CH3)2) |

| Methyl 2-(2-hydroxybenzylidene)hydrazinecarboxylate | 190–195 | Fluorescence in protic solvents | δ 10.2 (OH), δ 8.3 (imine H) |

Analysis :

Q & A

Q. What are the established synthetic routes for Methyl 2-(anilinocarbonyl)hydrazinecarboxylate, and how is the product characterized?

The compound is synthesized via condensation of methyl hydrazinecarboxylate with an isocyanate derivative (e.g., phenyl isocyanate) under anhydrous conditions. Key steps include:

- Reaction setup : Use of dry solvents (e.g., THF or dichloromethane) and a nitrogen atmosphere to prevent hydrolysis of intermediates.

- Purification : Column chromatography (e.g., silica gel with EtOAc/hexanes gradients) to isolate the product .

- Characterization :

- ¹H NMR : Peaks at δ 3.76 (s, 3H, OCH₃), δ 6.21 (br s, NH), δ 7.49–8.24 (aromatic protons) .

- IR : Stretches for C=O (1700–1750 cm⁻¹) and N-H (3200–3400 cm⁻¹) .

Q. What spectroscopic techniques are critical for confirming the structure of hydrazinecarboxylate derivatives?

- ¹H/¹³C NMR : Identifies substituent environments (e.g., methyl ester, aromatic protons) and confirms hydrazine linkage .

- X-ray crystallography : Resolves bond lengths and angles (e.g., N-N bond ~1.38 Å, C=O ~1.22 Å) using SHELX software .

- Mass spectrometry : Validates molecular ion ([M+H]⁺) and fragmentation patterns .

Advanced Research Questions

Q. How can substituents on the aromatic ring influence the catalytic efficiency of hydrazinecarboxylates in Mitsunobu reactions?

Substituents modulate electronic and steric effects:

- Electron-withdrawing groups (e.g., -NO₂, -CN) enhance oxidative stability and accelerate aerobic oxidation to azo intermediates, critical for Mitsunobu catalysis .

- Steric hindrance : Bulky groups (e.g., 3,4-dichloro) improve selectivity in alcohol inversion but may reduce reaction rates.

- Methodology :

Q. How should researchers resolve contradictions in crystallographic data refinement for hydrazinecarboxylates?

Challenges include twinned crystals and anisotropic displacement. Strategies:

- SHELXL refinement : Apply TWIN/BASF commands for twinned data and constrain anisotropic displacement parameters (ADPs) for light atoms .

- Validation tools : Use R-factor convergence (e.g., R1 < 0.05) and check residual electron density maps .

Q. What experimental design optimizes the use of hydrazinecarboxylates in stereochemical inversion reactions?

- Catalyst screening : Test ethyl 2-(3,4-dichlorophenyl)hydrazinecarboxylate (optimal for carboxylic acids) and ethyl 2-(4-cyanophenyl)hydrazinecarboxylate (for non-acid nucleophiles) .

- Conditions : Use α,α,α-trifluorotoluene at 200°C for 0.5 h to achieve >95% yield .

- Monitoring : Track inversion ratios via chiral HPLC or optical rotation .

Q. How do computational studies aid in understanding the electronic structure of hydrazinecarboxylates?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.